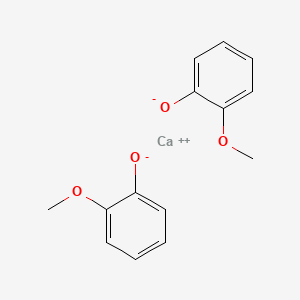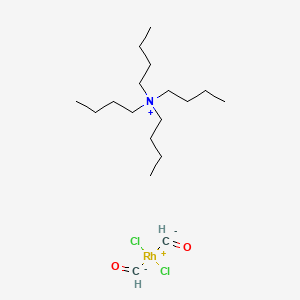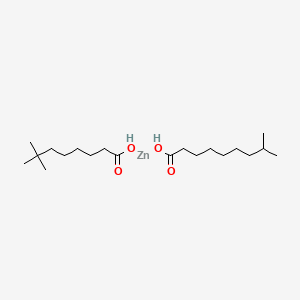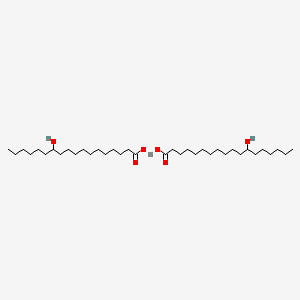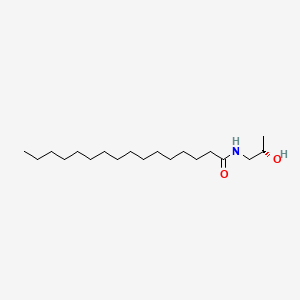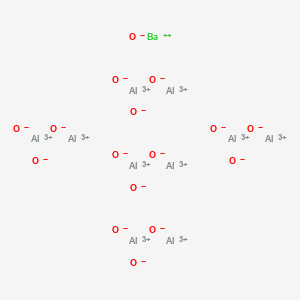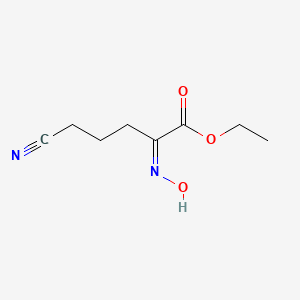
Ethyl 5-cyano-2-(hydroxyimino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid. The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ. The reaction is carried out at a controlled pH of around 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of buffered phosphoric acid can further enhance the yield, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-2-(hydroxyimino)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-(hydroxyimino)pentanoate involves its reactivity as an oxime ester. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with its oxime and cyano groups. The pathways involved often include nucleophilic addition and substitution reactions, which are crucial in the formation of more complex structures .
Comparison with Similar Compounds
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the oxime group, making it less reactive in certain reactions.
Ethyl 2-cyano-2-(hydroxyimino)acetate:
Ethyl isonitrosocyanoacetate: Another similar compound used in organic synthesis with different reactivity profiles.
The uniqueness of this compound lies in its combination of the cyano and oxime groups, which provide a versatile platform for various chemical transformations .
Properties
CAS No. |
6976-79-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7- |
InChI Key |
JRPBGKUSZOBYTA-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CCCC#N |
Canonical SMILES |
CCOC(=O)C(=NO)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

